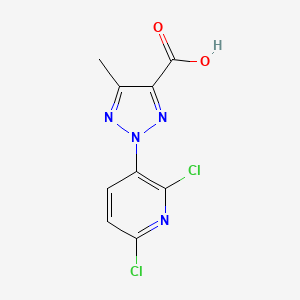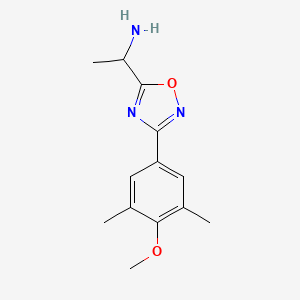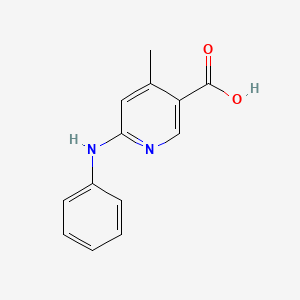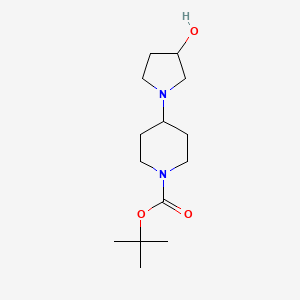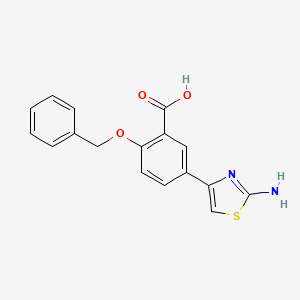
5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid is a complex organic compound that features a benzoic acid core substituted with an aminothiazole and a benzyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the aminothiazole ring, which is then coupled with a benzoic acid derivative. The benzyloxy group is introduced through etherification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes would be optimized for cost-efficiency, scalability, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
化学反応の分析
Types of Reactions
5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with considerations for temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
科学的研究の応用
5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminothiazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The benzyloxy group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution.
類似化合物との比較
Similar Compounds
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a benzyloxy group.
5-(2-Aminothiazol-4-yl)-2-methoxybenzoic acid: Contains a methoxy group instead of a benzyloxy group.
5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid: Features an ethoxy group in place of the benzyloxy group.
Uniqueness
5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications.
特性
分子式 |
C17H14N2O3S |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
5-(2-amino-1,3-thiazol-4-yl)-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C17H14N2O3S/c18-17-19-14(10-23-17)12-6-7-15(13(8-12)16(20)21)22-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H2,18,19)(H,20,21) |
InChIキー |
TXLWXIBYZJMVOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CSC(=N3)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


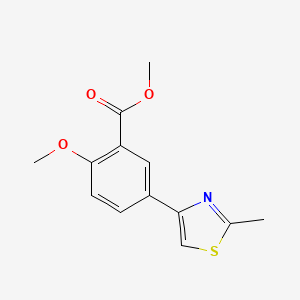
![Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate](/img/structure/B11790420.png)
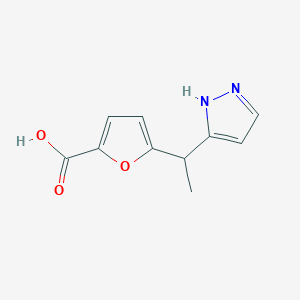

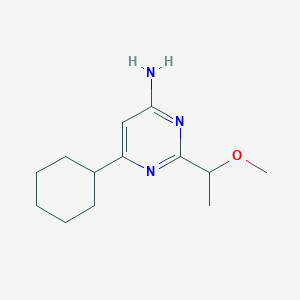
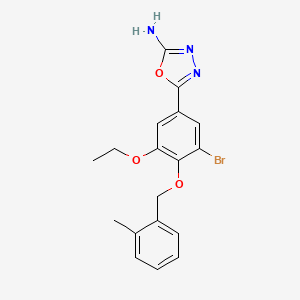
![1-(Furo[2,3-c]pyridin-7-yl)piperidin-4-amine](/img/structure/B11790447.png)


